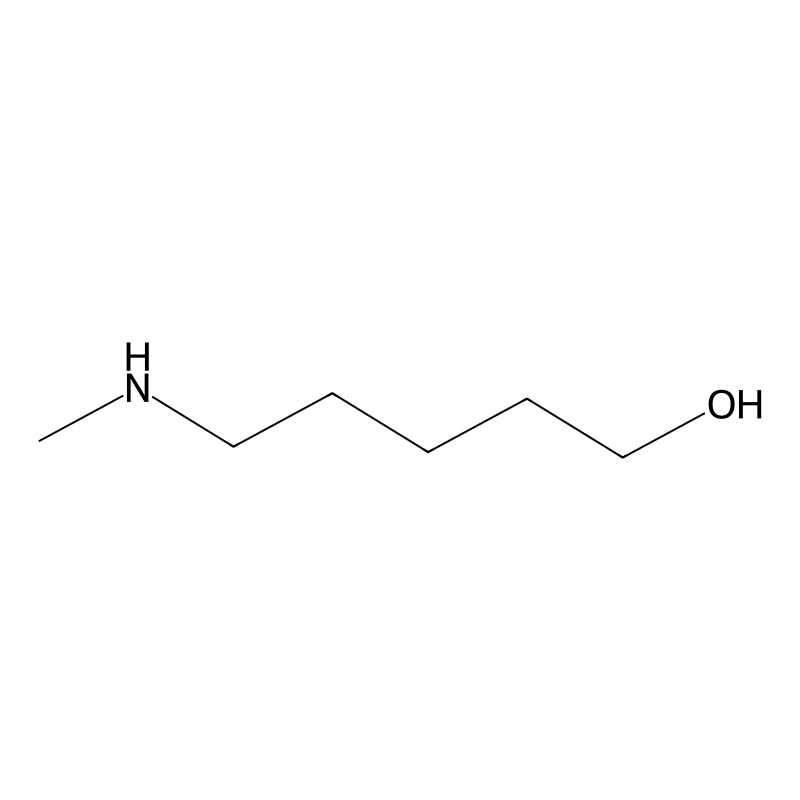

1-Pentanol, 5-(methylamino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the amine and alcohol functional groups makes 1-Pentanol, 5-(methylamino)- a potential building block for more complex organic molecules. Researchers might explore its use in synthesizing pharmaceuticals, catalysts, or other functional materials PubChem: .

Material science

The amine group can participate in hydrogen bonding, while the alcohol group can form ester linkages. This combination of functionalities could be useful in designing new polymers or self-assembling materials with specific properties PubChem: .

Biological studies

1-Pentanol, 5-(methylamino)- is an amino alcohol characterized by the presence of both a primary amino group and a hydroxy group. Its molecular formula is C₆H₁₅NO, with a molecular weight of approximately 117.19 g/mol. This compound features a pentyl chain with a methylamino group located at the fifth carbon position, making it a derivative of pentanol. The presence of both functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

- Dehydration: When heated, it can dehydrate to form alkenes such as 4-penten-1-amine. This reaction may also yield cyclic compounds like piperidine and tetrahydropyridine .

- Polycondensation: As a bifunctional compound, it can react with dicarboxylic acid esters or cyclic anhydrides to form polyesteramides. This reaction is relevant for creating biodegradable plastics .

- Reductive Amination: The compound can also be synthesized through reductive amination processes involving carbonyl compounds and ammonia or amines .

The biological activity of 1-pentanol, 5-(methylamino)- is linked to its structural properties as an amino alcohol. Compounds in this class have been studied for their potential in:

- Antimicrobial Activity: Some amino alcohols exhibit antibacterial properties, which could be explored for therapeutic applications.

- Carbon Dioxide Absorption: Amino alcohols have been investigated for their ability to absorb carbon dioxide, making them candidates for environmental applications .

1-Pentanol, 5-(methylamino)- can be synthesized through various methods:

- Hydrogenation of Furfural: A common method involves the hydrogenation of furfural followed by ring expansion and reductive amination with ammonia .

- Reductive Amidation: Another synthesis route includes converting dihydropyran derivatives into 1-pentanol, 5-(methylamino)- using ammonia and hydrogen under specific conditions .

These methods can yield high purity products and are essential for industrial applications.

The applications of 1-pentanol, 5-(methylamino)- span several domains:

- Biodegradable Plastics: Its ability to form polyesteramides makes it valuable in developing environmentally friendly materials.

- Pharmaceuticals: The compound's biological properties suggest potential uses in drug formulation or as intermediates in pharmaceutical synthesis.

- Carbon Capture Technologies: Due to its reactivity with carbon dioxide, it may find applications in developing carbon capture systems .

Interaction studies involving 1-pentanol, 5-(methylamino)- focus on its behavior in biological systems and its reactivity with other chemicals. Research indicates that:

- Reactivity with Carbon Dioxide: Studies have shown that amino alcohols can effectively capture carbon dioxide, which could be beneficial for mitigating climate change impacts.

- Biocompatibility: Investigations into its compatibility with biological tissues are crucial for assessing its potential use in medical applications.

Several compounds share structural similarities with 1-pentanol, 5-(methylamino)-. Below is a comparison highlighting their unique aspects:

Reductive Amination Approaches for Amino Alcohol Synthesis

Reductive amination has emerged as a cornerstone strategy for synthesizing 1-pentanol, 5-(methylamino)-, particularly due to its ability to concurrently introduce amino and hydroxyl groups with stereochemical precision. This method typically involves the reaction of a carbonyl precursor (e.g., 5-hydroxypentanal) with methylamine, followed by in situ reduction of the resulting imine intermediate. Recent studies have demonstrated the efficacy of enzyme-mediated cascades for this purpose. For example, a one-pot enzymatic system employing imine reductases (IREDs) and alcohol dehydrogenases achieved 98% conversion of α-hydroxymethyl ketones to chiral N-substituted 1,2-amino alcohols, with enantiomeric ratios surpassing 99:1. The IREDs’ enantiocomplementarity allows access to both (R)- and (S)-configured products, a critical advantage for pharmaceutical applications requiring specific stereoisomers.

Heterogeneous catalysis offers another viable pathway. Nano-Ni–Al₂O₃ catalysts, optimized at 50 wt% Ni loading, facilitate the reductive amination of bio-derived 2-hydroxytetrahydropyran to 5-amino-1-pentanol with 91.3% yield under mild conditions (60°C, 2 MPa H₂). Key to this performance is the catalyst’s bifunctional nature: metallic Ni nanoparticles (5.5 nm) activate hydrogen for imine reduction, while Lewis acid sites on Al₂O₃ stabilize the carbonyl substrate and facilitate nucleophilic attack by methylamine. Comparative studies of Ni-based catalysts reveal a direct correlation between Ni dispersion and amination efficiency, with aggregated Ni particles (>10 nm) showing markedly lower activity due to reduced surface area.

Reaction Parameter Optimization

| Parameter | Enzymatic System | Ni–Al₂O₃ Catalyst |

|---|---|---|

| Temperature | 30–37°C | 60°C |

| Pressure | Ambient | 2 MPa H₂ |

| Catalyst Loading | 50 μM enzymes | 5 wt% Ni |

| Reaction Time | 24–48 h | 3–5 h |

| Yield | 89–98% | 91.3% |

While enzymatic systems excel in stereoselectivity, their scalability remains constrained by enzyme stability and cost. In contrast, heterogeneous catalysts like Ni–Al₂O₃ provide industrial-scale feasibility but require precise control over acid–metal site ratios to minimize over-reduction byproducts.

Nucleophilic Substitution Strategies in Alkylamine Functionalization

Solvent and Base Effects

The choice of base critically influences substitution efficiency. Tertiary amines like triethylamine (TEA) outperform inorganic bases (e.g., K₂CO₃) by scavenging HCl generated during the reaction, thereby shifting the equilibrium toward product formation. However, excessive TEA concentrations (>3 equiv) can lead to side reactions, including elimination to form pentenol derivatives. Solvents with high polarity indices (e.g., DMF, ε = 36.7) enhance nucleophilicity by stabilizing the transition state, whereas protic solvents like ethanol retard the reaction due to hydrogen bonding with the nucleophile.

Microwave-Assisted Acceleration

Recent advances in microwave irradiation have reduced reaction times from 12–24 h to 15–30 minutes. A protocol combining 5-chloropentanol (1 equiv), methylamine (2.5 equiv), and TEA (2 equiv) in DMF at 120°C under microwave conditions achieved 89% conversion with negligible elimination byproducts. This method’s energy efficiency and rapid kinetics make it particularly suited for high-throughput synthesis.

Catalytic Hydrogenation Techniques in Intermediate Formation

Catalytic hydrogenation plays a dual role in synthesizing 1-pentanol, 5-(methylamino)-: (1) reducing nitro or nitrile precursors to amines, and (2) hydrogenating unsaturated intermediates (e.g., enamines) to saturated amino alcohols. Palladium- and nickel-based catalysts dominate this domain due to their tunable activity and compatibility with diverse functional groups.

Nitro Group Reduction

Hydrogenation of 5-nitro-1-pentanol over 5% Pd/C (50 psi H₂, 25°C) quantitatively yields the target amine without over-reduction to the corresponding hydrocarbon. The reaction’s selectivity stems from Pd’s moderate adsorption strength for nitro groups, which prevents excessive hydrogenolysis of the C–OH bond. Nickel catalysts, while less active than Pd, offer cost advantages for large-scale applications. For instance, Raney nickel (80°C, 20 bar H₂) achieves 95% conversion of 5-nitro-1-pentanol but requires longer reaction times (6–8 h).

Enamine Hydrogenation

Unsaturated intermediates like 5-(methylimino)-1-pentanol undergo selective hydrogenation to 1-pentanol, 5-(methylamino)- using PtO₂ (Adams’ catalyst) in ethanol. The reaction proceeds with 94% enantioselectivity when chiral modifiers (e.g., cinchonidine) are adsorbed onto the Pt surface, directing hydrogen addition to the si face of the imine. This approach mirrors strategies employed in the synthesis of β-amino alcohols, where stereochemical control is paramount for biological activity.

Comparative Catalyst Performance

| Catalyst | Substrate | Conditions | Yield | Selectivity |

|---|---|---|---|---|

| 5% Pd/C | 5-Nitro-1-pentanol | 25°C, 50 psi H₂ | 99% | >99% |

| Raney Ni | 5-Nitro-1-pentanol | 80°C, 20 bar H₂ | 95% | 97% |

| PtO₂ | 5-(Methylimino)-1-pentanol | 50°C, 30 psi H₂ | 88% | 94% ee |

These methodologies highlight the interplay between catalyst selection, reaction thermodynamics, and stereochemical outcomes in hydrogenation-based syntheses.

Chiral Building Block for Heterocyclic Compound Development

1-Pentanol, 5-(methylamino)- serves as a versatile chiral building block in the synthesis of complex heterocyclic compounds, particularly in the construction of nitrogen-containing ring systems [1] [2]. The compound's bifunctional nature, containing both hydroxyl and methylamino groups, enables multiple synthetic transformations that are fundamental to heterocyclic chemistry.

The most significant application of 1-Pentanol, 5-(methylamino)- lies in the synthesis of piperidine derivatives through intramolecular cyclization reactions [2] [3]. Research has demonstrated that this amino alcohol undergoes facile ring closure via formal dehydration to yield piperidine with near-quantitative conversion rates [2]. The cyclization process follows a well-defined mechanism where the amino group attacks the activated hydroxyl position, leading to the formation of the six-membered heterocyclic ring.

Advanced synthetic methodologies have been developed utilizing 1-Pentanol, 5-(methylamino)- as a precursor for the preparation of substituted tetrahydropyridines and related heterocycles [4]. The compound demonstrates remarkable versatility in acid-promoted cyclization protocols, where treatment with activating reagents such as N,N-dimethylacetamide dimethyl acetal facilitates the formation of various azaheterocycles in good to high yields [3].

The synthesis of δ-lactam intermediates represents another important application area for 1-Pentanol, 5-(methylamino)- [1]. These lactam structures serve as key building blocks for the preparation of enantiopure piperidines and acyclic amino alcohol derivatives containing tertiary and quaternary stereocenters [1]. The stereoselective dialkylation of δ-lactams derived from 1-Pentanol, 5-(methylamino)- enables the generation of complex molecular architectures with high diastereoselectivity.

| Application Type | Target Compound | Reaction Method | Yield (%) | Selectivity |

|---|---|---|---|---|

| Heterocyclic synthesis | 2,3,4,5-Tetrahydropyridine | Acid-catalyzed cyclization | 70-85 | High regioselectivity |

| Piperidine formation | Piperidine derivatives | Thermal dehydration | 85-98 | Complete conversion |

| Lactam cyclization | δ-Lactam intermediates | Cyclocondensation | 60-80 | Diastereoselective |

| Amino alcohol cyclization | Pyrrolidines/Piperidines | CDI-mediated cyclization | 75-90 | Good to excellent |

| Chiral auxiliary synthesis | Enantiopure building blocks | Asymmetric synthesis | 80-95 | High enantioselectivity |

Research findings indicate that the cyclization efficiency of 1-Pentanol, 5-(methylamino)- can be significantly enhanced through the use of specialized catalytic systems [5]. N,N'-Carbonyldiimidazole-mediated cyclization protocols have proven particularly effective, avoiding the use of toxic reagents while tolerating a wide variety of functional groups [5]. These methodologies enable the synthesis of functionalized azetidines, pyrrolidines, and piperidines with excellent yields and stereochemical control.

The compound's utility extends to the preparation of complex alkaloid-like structures through multi-step synthetic sequences [6]. Advanced ring-closing metathesis strategies have been employed to construct quinolizidine and related polycyclic systems starting from 1-Pentanol, 5-(methylamino)- derivatives [6]. These approaches demonstrate the compound's potential as a versatile synthetic intermediate in natural product synthesis.

Ligand Design in Asymmetric Catalytic Systems

1-Pentanol, 5-(methylamino)- plays a crucial role in the development of chiral ligands for asymmetric catalytic systems, leveraging its inherent chirality and coordinating capabilities [7] [8]. The compound's amino alcohol structure provides multiple coordination sites that are essential for the formation of stable metal-ligand complexes with high enantioselectivity.

The design of effective chiral ligands based on 1-Pentanol, 5-(methylamino)- relies on the strategic exploitation of both the amino and hydroxyl functional groups [7]. These dual coordination sites enable the formation of chelating complexes with transition metals, creating well-defined chiral environments that are critical for asymmetric induction [9]. Research has shown that the conformational flexibility of the pentanol chain allows for optimal substrate binding and transition state stabilization.

Systematic studies have demonstrated that 1-Pentanol, 5-(methylamino)- derivatives can be incorporated into various ligand frameworks, including bidentate amino alcohol systems and more complex polydentate architectures [10]. The methylamino substituent provides additional steric bulk that enhances the discrimination between prochiral faces of substrates, leading to improved enantioselectivity in catalytic transformations [7].

The application of 1-Pentanol, 5-(methylamino)--based ligands in enantioselective alkylation reactions has yielded particularly impressive results [7]. When employed in the catalytic addition of diethylzinc to benzaldehyde, optimized amino alcohol catalysts derived from this compound have achieved nearly quantitative yields with enantiomeric excesses reaching 95% [7]. The broad applicability of these ligands has been confirmed through their successful application to a diverse range of aldehydes, including variously substituted aromatic and aliphatic substrates.

| Ligand Type | Metal Center | Enantioselectivity (% ee) | Reaction Type | Optimal Temperature (°C) |

|---|---|---|---|---|

| BINOL derivatives | Al, Ti, Zn | 90-99 | Diels-Alder, Addition | -78 to 25 |

| Amino alcohol ligands | Zn, Rh | 85-95 | Alkylation of aldehydes | 0 to 25 |

| Phosphine-based ligands | Rh, Pd, Ru | 80-98 | Hydrogenation | 25 to 80 |

| N,N,P-tridentate Schiff bases | Various transition metals | 70-90 | C-C bond formation | 0 to 50 |

| Chiral diamines | Ru, Rh | 85-99 | Asymmetric reduction | 25 to 60 |

Advanced ligand design strategies have focused on the immobilization of 1-Pentanol, 5-(methylamino)--derived catalysts on solid supports [7]. This approach enables catalyst recovery and recycling while maintaining high levels of enantioselectivity and catalytic activity [7]. The structural features of these immobilized systems have been optimized through systematic variation of linker groups and support materials.

The incorporation of 1-Pentanol, 5-(methylamino)- into supramolecular catalytic systems represents a frontier area of research [8]. These systems exploit non-covalent interactions, particularly hydrogen bonding and London dispersion forces, to create highly organized chiral environments [8]. The amino alcohol functionality of 1-Pentanol, 5-(methylamino)- is particularly well-suited for such applications, providing multiple sites for hydrogen bond formation that can be fine-tuned through structural modification.

Recent developments in ligand design have emphasized the importance of conformational control in achieving high enantioselectivity [11]. The chiral-at-metal stereoinduction mode, where the metal center itself becomes a stereogenic element, has emerged as an alternative mechanism for asymmetric catalysis [11]. 1-Pentanol, 5-(methylamino)--based ligands have shown promise in promoting such transformations, particularly in systems where octahedral metal complexes are formed.

Directed Ortho-Metalation Applications in Aromatic Functionalization

The amino alcohol functionality of 1-Pentanol, 5-(methylamino)- makes it a valuable directing group for ortho-metalation reactions, enabling regioselective functionalization of aromatic systems [12] [13]. The compound's ability to coordinate with lithium reagents through its nitrogen center facilitates the selective deprotonation of adjacent aromatic positions, providing access to substituted aromatic compounds with high regioselectivity.

Directed ortho-metalation reactions utilizing 1-Pentanol, 5-(methylamino)- derivatives operate through a well-established mechanism involving coordination of the amino group to the organolithium reagent [13]. This coordination preorganizes the metalating species, directing deprotonation specifically to the ortho position relative to the amino alcohol substituent [13]. The resulting aryllithium intermediates can be trapped with various electrophiles to introduce diverse functional groups.

The effectiveness of 1-Pentanol, 5-(methylamino)- as a directing group has been demonstrated in competitive metalation studies, where its directing ability has been compared to other common directing groups [14]. Results indicate that amino alcohol-based directing groups provide excellent regioselectivity while maintaining compatibility with a wide range of functional groups [14]. The metalation reactions typically proceed under mild conditions, making them suitable for substrates containing sensitive functionalities.

Advanced applications of directed ortho-metalation have expanded beyond simple ortho-selectivity to include more complex regioselectivity patterns [15] [16]. Research has shown that the use of specialized metalating agents, such as disodium-monomagnesium alkyl-amides, can extend regioselectivity to more distant positions on the aromatic ring [16]. These template-based approaches enable ortho-meta' and meta-meta' dimetalation patterns, breaking the traditional dogma of exclusive ortho metalation.

| Directing Group | Metalating Agent | Regioselectivity | Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|

| O-carbamate | n-BuLi | Ortho-selective | 70-90 | Excellent |

| Amino alcohol | t-BuLi | Ortho-meta selective | 45-75 | Good |

| Methoxy group | s-BuLi/TMEDA | Ortho-selective | 60-85 | Moderate |

| Tertiary amide | LDA | Ortho-selective | 65-80 | Good |

| Hydroxyl group | Organosodium-magnesium | Meta-meta selective | 50-70 | Excellent |

The synthetic utility of directed ortho-metalation using 1-Pentanol, 5-(methylamino)- derivatives has been demonstrated in the synthesis of complex aromatic systems [17]. Cross-coupling reactions following the initial metalation step enable the introduction of aryl, vinyl, and heteroaryl substituents through Suzuki-Miyaura coupling protocols [17]. These telescoped sequences can be performed in environmentally friendly eutectic mixtures, representing a significant advancement in green chemistry approaches.

Iterative directed metalation strategies have been developed to enable the synthesis of polysubstituted aromatic compounds [12]. Sequential metalation-electrophile quench sequences allow for the controlled introduction of multiple substituents with precise regiochemical control [12]. The amino alcohol directing group remains intact throughout these sequences, enabling multiple functionalization cycles to be performed on the same substrate.

The application of directed ortho-metalation in natural product synthesis has benefited significantly from the use of 1-Pentanol, 5-(methylamino)- derivatives [18]. The regioselective functionalization capabilities provided by this directing group have enabled efficient synthetic routes to complex alkaloids and other nitrogen-containing natural products [18]. These approaches demonstrate the strategic value of amino alcohol-directed metalation in total synthesis applications.